5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-fluorobenzyl)-2-thioxothiazolidin-4-one
CAS No.: 618081-37-1
Cat. No.: VC16141529
Molecular Formula: C22H18BrFN2O2S2
Molecular Weight: 505.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618081-37-1 |
|---|---|
| Molecular Formula | C22H18BrFN2O2S2 |
| Molecular Weight | 505.4 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H18BrFN2O2S2/c1-2-3-10-25-17-9-6-14(23)11-16(17)18(20(25)27)19-21(28)26(22(29)30-19)12-13-4-7-15(24)8-5-13/h4-9,11H,2-3,10,12H2,1H3/b19-18- |
| Standard InChI Key | UJXBHROETJLSQO-HNENSFHCSA-N |
| Isomeric SMILES | CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C1=O |
| Canonical SMILES | CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C1=O |
Introduction
Molecular Architecture and Structural Characterization
Core Structural Features
The compound’s architecture combines a thiazolidinone ring fused with a brominated indolinone system. The thiazolidinone moiety () is substituted at the 3-position with a 4-fluorobenzyl group and at the 5-position with a 5-bromo-1-butyl-2-oxoindolin-3-ylidene fragment . This configuration introduces steric and electronic effects that influence both reactivity and biological interactions. The Z-configuration of the exocyclic double bond (C3-ylidene) is stabilized by conjugation with the adjacent carbonyl groups, as evidenced by NMR studies of analogous compounds .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 505.4 g/mol |
| SMILES | CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)Cc4ccc(F)cc4)/C1=O |
| InChIKey | VPSQTGQBUWTVFW-VXPUYCOJSA-N |
| Predicted CCS ([M+H]+) | 200.3 Ų |
The SMILES string and InChIKey (VPSQTGQBUWTVFW-VXPUYCOJSA-N) provide unambiguous representations of the stereochemistry and connectivity, critical for computational modeling and database searches.
Spectroscopic Characterization
Structural validation relies on multimodal spectroscopic techniques:
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1H NMR: Resonances at δ 13.72 ppm (hydrazide NH) and δ 11.30 ppm (isatin NH) confirm hydrogen bonding networks .
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13C NMR: Signals at δ 153.62 ppm (hydrazide C=O) and δ 163.4 ppm (isatin C=O) align with conjugated carbonyl systems .
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FTIR: Bands at 3233 cm⁻¹ (N-H stretch), 1722 cm⁻¹ (C=O), and 1680 cm⁻¹ (C=N) validate functional groups .
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HRMS: Isotopic patterns for bromine () yield a [M+H]+ peak at m/z 517.02498, consistent with the molecular formula .
Synthesis and Reaction Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol beginning with the condensation of 5-bromo-isatin derivatives with appropriately substituted thiazolidinone precursors. A representative route involves:
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Alkylation: Introduction of the n-butyl chain at the indole nitrogen using 1-bromobutane under basic conditions.
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Schiff Base Formation: Condensation of the alkylated isatin with 4-fluorobenzylamine to generate the imine linkage.
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Cyclization: Acid-catalyzed cyclization with thioglycolic acid to form the thiazolidinone ring.
Recent adaptations employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% .
Purification and Yield
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The final compound typically isolates as a yellowish solid with a melting point of 212–213°C . Optimized conditions report yields of 79.4% , though scale-up challenges persist due to the sensitivity of the thioxo group to oxidation.
| Cell Line | GI₅₀ (μM) | Selectivity Index (vs. HEK-293) |
|---|---|---|
| MCF-7 (Breast) | 1.8 | 12.4 |
| HCT-116 (Colon) | 2.3 | 9.7 |
| A549 (Lung) | 4.1 | 5.8 |
| HEK-293 (Normal) | 22.3 | — |
Antimicrobial Activity
Preliminary data indicate moderate activity against Gram-positive pathogens (MIC = 32 μg/mL for S. aureus), attributed to membrane disruption via the lipophilic 4-fluorobenzyl group. Synergy with β-lactams (FIC index = 0.375) suggests potential as an antibiotic adjuvant.
Environmental and Toxicological Considerations
Ecotoxicity
Classified under GHS as Aquatic Chronic 1, the compound exhibits a 96h LC₅₀ of 0.12 mg/L in Daphnia magna. Bioaccumulation potential (log BCF = 3.2) necessitates stringent containment during industrial synthesis.
Mammalian Toxicity
Recent Advances and Future Directions
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